3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-difluorocyclopropane-1-carboxylic acid 3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-difluorocyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609639
InChI: InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-5-6(7(14)15)10(5,11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)
SMILES: CC(C)(C)OC(=O)NCC1C(C1(F)F)C(=O)O
Molecular Formula: C10H15F2NO4
Molecular Weight: 251.23 g/mol

3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-difluorocyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC13609639

Molecular Formula: C10H15F2NO4

Molecular Weight: 251.23 g/mol

* For research use only. Not for human or veterinary use.

3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-difluorocyclopropane-1-carboxylic acid -

Specification

Molecular Formula C10H15F2NO4
Molecular Weight 251.23 g/mol
IUPAC Name 2,2-difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-5-6(7(14)15)10(5,11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)
Standard InChI Key LIWCFXLKPQHYSL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1C(C1(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC1C(C1(F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₁₀H₁₅F₂NO₄, MW 251.23 g/mol) features three key components:

  • A cyclopropane ring substituted with two fluorine atoms at the C2 position, inducing ring strain and electronic polarization .

  • A Boc-protected aminomethyl group at C3, providing steric bulk and protecting the amine from undesired reactions during synthesis .

  • A carboxylic acid group at C1, enabling participation in condensation reactions and salt formation .

The stereochemistry of the cyclopropane ring is defined as (1R,3S) in the racemic mixture, though enantiopure forms are attainable via chiral resolution .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₅F₂NO₄
Molecular Weight251.23 g/mol
IUPAC Name2,2-difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
CAS Number2218437-05-7
SMILESCC(C)(C)OC(=O)NCC1C(C1(F)F)C(=O)O
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthesis and Manufacturing

Diastereoselective Cyclopropanation

The synthesis typically begins with the difluorocyclopropanation of α,β-unsaturated esters. A notable method involves the use of Seyferth-Gilbert reagent (CF₂H) under palladium catalysis to generate the difluorocyclopropane core . Subsequent steps include:

  • Aminomethylation: Introduction of the aminomethyl group via Michael addition to acrylonitrile, followed by reduction to the primary amine .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in a microreactor system to install the Boc group with >90% yield .

  • Hydrolysis: Conversion of the ester to the carboxylic acid using aqueous NaOH.

Flow microreactor systems are emphasized for their efficiency in controlling exothermic reactions and improving regioselectivity .

Enantioselective Routes

Chiral pool strategies employ L-serine derivatives as starting materials to establish the (1R,3S) configuration. Asymmetric hydrogenation of enamines using Ru-BINAP catalysts achieves enantiomeric excess (ee) >95% .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid undergoes standard transformations:

  • Esterification: Reaction with alcohols (e.g., methanol, benzyl alcohol) under acidic conditions yields esters for prodrug designs.

  • Amide Formation: Coupling with amines via EDCI/HOBt activates the acid for peptide bond formation.

Boc Group Manipulation

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to liberate the primary amine, which participates in:

  • Schiff base formation with aldehydes for imine-linked conjugates .

  • Urea/thiourea synthesis using isocyanates or thioisocyanates.

Cyclopropane Ring Reactivity

The difluorocyclopropane ring exhibits unique reactivity:

  • Ring-opening polymerization initiated by nucleophiles (e.g., thiols) to generate fluorinated polymers .

  • Electrophilic fluorination at the C2 position to introduce additional fluorine substituents.

Applications in Scientific Research

Peptide Mimetics

The compound’s rigid cyclopropane scaffold mimics proline’s conformational restrictions in peptides. Substitution at the C3 position with Boc-aminomethyl enhances stability against proteolytic degradation . For example, it has been incorporated into ACE inhibitors to improve bioavailability .

Prodrug Development

Ester derivatives (e.g., methyl ester) serve as prodrugs, hydrolyzing in vivo to release the active carboxylic acid. This strategy improves membrane permeability in CNS-targeted drugs.

Materials Science

The difluorocyclopropane moiety’s thermal stability (-40°C to 150°C) and low dielectric constant (ε = 2.1) make it suitable for fluorinated polymers used in aerospace coatings .

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study demonstrated enzyme-mediated kinetic resolution using lipase B from Candida antarctica to achieve 99% ee for the (1R,3S) enantiomer . This method reduces reliance on chiral auxiliaries.

Biomedical Imaging

Radiolabeling with ¹⁸F via isotopic exchange enables PET imaging of tumor-associated proteases, leveraging the compound’s stability in vivo .

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